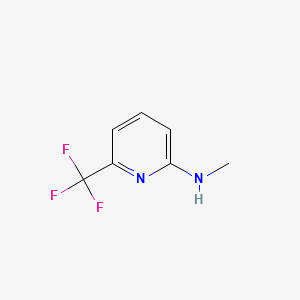

N-Methyl-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-methyl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-11-6-4-2-3-5(12-6)7(8,9)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAUSALTDRHMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679277 | |

| Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-20-3 | |

| Record name | N-Methyl-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methyl-6-(trifluoromethyl)pyridin-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from its immediate precursor, 2-Amino-6-(trifluoromethyl)pyridine, and established synthetic methodologies to present a thorough profile. This guide covers the physicochemical properties of the parent amine, a detailed experimental protocol for the N-methylation to yield the target compound, and a discussion of its potential biological significance based on the known activities of related trifluoromethylpyridine derivatives. The information is structured to be a valuable resource for researchers interested in the synthesis, characterization, and exploration of this and similar compounds for therapeutic development.

Introduction

Trifluoromethylpyridine scaffolds are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound represents a specific derivative within this class, offering a unique combination of a basic nitrogen center, a hydrogen bond donor/acceptor site, and the influential trifluoromethyl group. This guide aims to provide a foundational understanding of this compound to facilitate its synthesis and investigation in a research setting.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Amino-6-(trifluoromethyl)pyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₃N₂ | [3][4] |

| Molecular Weight | 162.11 g/mol | [3][4] |

| Melting Point | 85-89 °C | [4][5] |

| Boiling Point (Predicted) | 192.1 ± 40.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [6] |

| Appearance | White to off-white solid/powder | [4][5] |

| Solubility | Soluble in methanol | [6] |

| InChI Key | NFYYDQMFURPHCC-UHFFFAOYSA-N | [3][4] |

| CAS Number | 34486-24-3 | [3][4] |

Properties for this compound are expected to be similar, with a slightly higher molecular weight (176.14 g/mol ) and potentially a lower melting point due to the disruption of intermolecular hydrogen bonding between the amino groups.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of 2-Amino-6-(trifluoromethyl)pyridine. Several methods for the N-methylation of aminopyridines have been reported. A common and effective approach involves the use of a methylating agent in the presence of a base.

Proposed Synthetic Route

A plausible and straightforward synthesis involves the reaction of 2-Amino-6-(trifluoromethyl)pyridine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base like sodium hydride or potassium carbonate to yield the desired this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]

- 5. 2-Amino-6-(trifluoromethyl)pyridine, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Amino-6-(trifluoromethyl)pyridine CAS#: 34486-24-3 [m.chemicalbook.com]

physicochemical characteristics of "N-Methyl-6-(trifluoromethyl)pyridin-2-amine"

An In-depth Technical Guide to the Physicochemical Characteristics of N-Methyl-6-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound (CAS No. 1242339-20-3). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document also presents data for the closely related parent compound, 6-(trifluoromethyl)pyridin-2-amine, to provide a substantive basis for understanding its likely properties. Detailed, standard experimental protocols for determining key parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP) are included to guide researchers. Furthermore, this guide features a plausible synthetic pathway and a standard experimental workflow, visualized using Graphviz, to support drug development and research applications.

Introduction

This compound is a fluorinated heterocyclic amine. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is known to significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and membrane permeability. These characteristics are critical in the fields of medicinal chemistry and drug development, where trifluoromethylpyridines are recognized as key structural motifs in a variety of active pharmaceutical and agrochemical ingredients.[1] This document serves as a core technical resource for researchers, scientists, and drug development professionals by consolidating available data and outlining standard methodologies for its characterization.

Chemical Identity and Core Properties

The fundamental identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Methylamino-6-trifluoromethylpyridine | [2] |

| CAS Number | 1242339-20-3 | [2][3] |

| Molecular Formula | C₇H₇F₃N₂ | [3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Recommended Storage | Sealed in dry, 2-8°C | [3] |

Physicochemical Data

Direct experimental data for this compound is scarce in publicly accessible literature. The following tables provide a combination of available data for the target compound and its parent amine, 6-(trifluoromethyl)pyridin-2-amine (CAS: 34486-24-3), to serve as a valuable reference. All predicted values are explicitly noted.

Table 3.1: Physical Properties

| Property | Value | Compound | Notes / Source |

| Physical Form | Solid, Crystals or Crystalline Powder | 6-(Trifluoromethyl)pyridin-2-amine | [4] |

| Appearance | White, Light yellow to Brown | 6-(Trifluoromethyl)pyridin-2-amine | [4][5] |

| Melting Point | 85 - 89 °C | 6-(Trifluoromethyl)pyridin-2-amine | [5][6] |

| Boiling Point | 192.1 ± 40.0 °C at 760 mmHg | 6-(Trifluoromethyl)pyridin-2-amine | Predicted[5][7] |

| Density | 1.368 ± 0.06 g/cm³ | 6-(Trifluoromethyl)pyridin-2-amine | Predicted[5] |

Table 3.2: Solvatochromic and Electronic Properties

| Property | Value | Compound | Notes / Source |

| pKa | 3.13 ± 0.24 | 6-(Trifluoromethyl)pyridin-2-amine | Predicted[5][8] |

| logP | Not Available | N/A | - |

Synthetic Pathway Overview

The synthesis of N-substituted trifluoromethylpyridines often involves the modification of commercially available pyridine precursors. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group (such as a halogen) on the pyridine ring. The following diagram illustrates a plausible, generalized synthetic route.

Caption: Plausible synthesis route for the target compound via SNAr.

Experimental Protocols

While specific experimental results for the target compound are not published, the following sections detail standard, widely accepted protocols for determining critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be reliably determined using potentiometric titration. This method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant.

Methodology:

-

Preparation: A precise quantity of the sample is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to create a solution of known concentration (typically 1-10 mM).

-

System Setup: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode. To ensure an inert atmosphere and prevent interference from atmospheric CO₂, the solution is purged with nitrogen gas. Ionic strength is kept constant through the addition of a background electrolyte like 0.15 M KCl.[9]

-

Titration: For a basic compound, a standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a precision burette. For an acidic compound, a strong base (e.g., 0.1 M NaOH) is used.[9]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10] This point is identified as the inflection point on the curve. The experiment should be repeated at least three times to ensure reproducibility.[9]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct experimental determination.[11]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for drug discovery applications) are mixed and allowed to pre-saturate for 24 hours to ensure thermodynamic equilibrium.

-

Sample Introduction: A known amount of the test compound is dissolved in the pre-saturated n-octanol or aqueous phase. The concentration should be low enough to avoid saturation in either phase and high enough for accurate quantification.

-

Partitioning: The biphasic system containing the compound is shaken vigorously in a separatory funnel for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning.

-

Phase Separation: The mixture is then allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

The following diagram outlines the workflow for this protocol.

Caption: Experimental workflow for logP determination via the shake-flask method.

Conclusion

This compound possesses a chemical structure of significant interest to the pharmaceutical and agrochemical industries. While direct, comprehensive experimental data on its physicochemical properties remains limited, analysis of its parent compound, 6-(trifluoromethyl)pyridin-2-amine, provides valuable predictive insights. The trifluoromethyl group is expected to increase the molecule's acidity (lower the pKa of the conjugate acid) and enhance its lipophilicity compared to its non-fluorinated analog. The standardized protocols provided herein offer a clear pathway for the empirical determination of these crucial parameters, enabling further research and development of this and related compounds.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1242339-20-3 [amp.chemicalbook.com]

- 3. 1242339-20-3|this compound|BLD Pharm [bldpharm.com]

- 4. L19443.ME [thermofisher.com]

- 5. 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 [amp.chemicalbook.com]

- 6. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3 | Chemsrc [chemsrc.com]

- 8. 2-Amino-6-(trifluoromethyl)pyridine CAS#: 34486-24-3 [m.chemicalbook.com]

- 9. CAS:1315611-68-7, 6-(二氟甲基)吡啶-2-胺-毕得医药 [bidepharm.com]

- 10. chemscene.com [chemscene.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-Methyl-6-(trifluoromethyl)pyridin-2-amine: Structure, Synthesis, and Applications

Abstract: N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules. This technical guide provides a comprehensive overview of the core structure, physicochemical properties, plausible synthetic routes, and the pivotal role of this compound as a versatile building block in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a derivative of 2-aminopyridine, featuring a trifluoromethyl group at the 6-position and a methyl group on the amino nitrogen. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring.

Physicochemical Data

Quantitative properties of the molecule and its parent amine, 6-(trifluoromethyl)pyridin-2-amine, are summarized below. The data for the parent amine is sourced from PubChem, while the data for the N-methylated title compound are calculated.

| Property | Value (this compound) | Value (6-(trifluoromethyl)pyridin-2-amine) | Data Source |

| Molecular Formula | C₇H₇F₃N₂ | C₆H₅F₃N₂ | Calculated / PubChem |

| Molecular Weight | 176.14 g/mol | 162.11 g/mol | Calculated / PubChem[1][2] |

| IUPAC Name | This compound | 6-(trifluoromethyl)pyridin-2-amine | IUPAC Nomenclature |

| SMILES | CNC1=CC=CC(=N1)C(F)(F)F | C1=CC(=NC(=C1)N)C(F)(F)F | OEChem[1] |

| InChIKey | VQCRFHDAPAJDNX-UHFFFAOYSA-N | NFYYDQMFURPHCC-UHFFFAOYSA-N | InChI Trust[1][3] |

| CAS Number | Not assigned | 34486-24-3 | CAS[1][2][4][5] |

| Melting Point | Not available | 85-89 °C | ChemicalBook[4][5] |

| Boiling Point (Predicted) | Not available | 192.1±40.0 °C at 760 mmHg | ChemSrc[6] |

| pKa (Predicted) | Not available | 3.13±0.24 | ChemicalBook[5] |

| Calculated LogP | ~1.9 | 1.4 | PubChem[1] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established synthetic strategies. The most direct routes involve either the nucleophilic aromatic substitution (SNAr) on a suitable pyridine precursor or the direct N-methylation of the parent amine.

Synthetic Workflow via Nucleophilic Aromatic Substitution (SNAr)

A common and industrially scalable method involves the reaction of a halo-substituted pyridine with methylamine. 2-Chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine serve as excellent starting materials due to the activation of the C2 position by the electron-withdrawing trifluoromethyl group and the ring nitrogen.[7]

Detailed Experimental Protocol: SNAr Reaction

The following protocol is a representative methodology adapted from general procedures for nucleophilic aromatic substitution on activated halopyridines.

-

Reactor Setup: A pressure-rated reaction vessel is charged with 2-fluoro-6-(trifluoromethyl)pyridine (1.0 eq.).[8]

-

Solvent and Reagent Addition: An appropriate polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), is added to dissolve the starting material. A solution of methylamine (1.5-3.0 eq.), typically in a solvent like THF or water, is added to the vessel. The excess methylamine serves as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct.

-

Reaction Conditions: The vessel is sealed, and the reaction mixture is heated to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the starting material is consumed (typically 4-12 hours).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford this compound as a purified solid.

Applications in Drug Discovery

The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern medicinal chemistry, found in numerous agrochemicals and pharmaceuticals.[9][10] The incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential by modulating key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][12]

Key Advantages of the TFMP Scaffold:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[11]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing potency and selectivity.[11]

This compound serves as a key building block for creating a diverse library of compounds targeting various diseases. The secondary amine provides a convenient attachment point for further molecular elaboration.

References

- 1. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]

- 3. L19443.ME [thermofisher.com]

- 4. 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 [amp.chemicalbook.com]

- 5. 34486-24-3 CAS MSDS (2-Amino-6-(trifluoromethyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Amino-6-(trifluoromethyl)pyridine | CAS#:34486-24-3 | Chemsrc [chemsrc.com]

- 7. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]

- 8. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. nbinno.com [nbinno.com]

- 12. jelsciences.com [jelsciences.com]

"N-Methyl-6-(trifluoromethyl)pyridin-2-amine" molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, suggests potential for unique biological activities due to its influence on properties like metabolic stability and receptor binding affinity.

| Property | Value |

| Molecular Weight | 176.14 g/mol |

| Molecular Formula | C₇H₇F₃N₂ |

| CAS Number | 1242339-20-3 |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of the target compound.

General Experimental Protocol (based on related syntheses):

-

Reaction Setup: To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable aprotic solvent (e.g., DMSO, DMF, or THF) in a sealed reaction vessel, add an excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas).

-

Reaction Conditions: The reaction mixture is typically heated to an elevated temperature (e.g., 80-150 °C) and stirred for several hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and associated signaling pathways of this compound is not currently available. However, based on the activities of structurally similar trifluoromethylpyridine compounds, it is plausible that this molecule could exhibit activity in several areas of therapeutic interest.

Many trifluoromethylpyridine derivatives are investigated for their roles as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. Depending on the overall structure, this compound could potentially inhibit kinases involved in cell signaling pathways related to cancer or inflammation.

-

Agrochemicals: Trifluoromethylpyridines are prevalent in herbicides and pesticides.

-

CNS-active agents: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration could make this compound a candidate for neurological drug discovery.

Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):

Caption: Hypothetical kinase inhibition signaling pathway.

Summary and Future Directions

This compound is a chemical entity with a molecular weight of 176.14 g/mol . While detailed experimental data is sparse, its synthesis can be reasonably proposed based on established chemical methodologies. The trifluoromethylpyridine core structure suggests potential for biological activity, warranting further investigation into its properties as a potential therapeutic or agrochemical agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by screening in various biological assays to elucidate its mechanism of action and potential applications.

Navigating the Uncharted: A Technical Safety and Handling Guide for N-Methyl-6-(trifluoromethyl)pyridin-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) for N-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS No. 261952-47-8) is publicly available. This guide is a comprehensive synthesis of safety and handling information extrapolated from structurally analogous trifluoromethylpyridine derivatives. The recommendations herein are intended for use by qualified researchers and professionals in controlled laboratory settings. A thorough risk assessment should be conducted before handling this compound.

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, data from related compounds suggest a profile of significant health hazards. The trifluoromethylpyridine moiety is associated with acute toxicity, irritation, and potential for serious health effects upon exposure.

Anticipated GHS Hazard Classifications (based on related compounds):

| Hazard Class | Category | Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Category 2 / 3 | H300: Fatal if swallowed / H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 2 / 4 | H310: Fatal in contact with skin / H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table is an extrapolation and should be treated as a precautionary guide.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below presents data from closely related compounds to provide an estimated physical and chemical profile.

| Property | Value | Source Compound (CAS No.) |

| Molecular Formula | C7H7F3N2 | N-Methyl-5-(trifluoromethyl)pyridin-2-amine (937602-15-8)[1][2] |

| Molecular Weight | 176.14 g/mol | N-Methyl-5-(trifluoromethyl)pyridin-2-amine (937602-15-8)[1][2] |

| Physical State | Solid, Crystalline | 2-Methyl-6-(trifluoromethyl)pyridin-3-amine (383907-17-3)[3] |

| Appearance | White | 2-Methyl-6-(trifluoromethyl)pyridin-3-amine (383907-17-3)[3] |

| Melting Point | 85-89 °C | 2-Amino-6-(trifluoromethyl)pyridine (34486-24-3)[4] |

| Boiling Point | 192.1 ± 40.0 °C at 760 mmHg | 2-Amino-6-(trifluoromethyl)pyridine (34486-24-3) |

| Flash Point | No data available | - |

| Solubility | No data available | - |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous chemical intermediates.

Engineering Controls and Personal Protective Equipment (PPE)

Workflow for Establishing a Safe Handling Environment:

Caption: Engineering controls and PPE workflow.

Methodology:

-

Work Area Setup: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[5]

-

Ventilation Check: Before commencing work, verify that the fume hood is functioning correctly and that general laboratory ventilation is adequate.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[6]

-

Personal Protective Equipment (PPE) Donning:

-

Eye and Face Protection: Wear tightly sealed chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield is also required.[5]

-

Skin Protection: Wear impervious clothing, such as a lab coat, and ensure full skin coverage.[3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P2) is mandatory.[3][4]

-

Handling and Storage Procedures

Protocol for Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[5]

-

Do not eat, drink, or smoke in the handling area.[5]

-

Wash hands thoroughly with soap and water after handling and before breaks.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools and ground/bond containers and receiving equipment, especially if the compound is flammable.[7]

Protocol for Storage:

-

Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[3]

-

Keep the container tightly closed and sealed.[3]

-

Store locked up in an area accessible only to qualified and authorized personnel.[6]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

Logical Flow for First-Aid Response:

Caption: Emergency first-aid decision pathway.

Methodology:

-

General Advice: In all cases of exposure, consult a physician and show them the safety data sheet of a structurally similar compound. First responders should protect themselves.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[6]

Accidental Release Measures

Protocol for Spill Containment and Cleanup:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

-

Personal Protection: Wear the appropriate PPE as described in section 3.1, including respiratory protection. Avoid breathing dust.[5]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Fire-Fighting Measures and Disposal

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][7]

-

Fire-fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems. Containers should be triple-rinsed and offered for recycling or reconditioning.[5][6]

This guide provides a foundational framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's safety protocols and conduct a thorough, chemical-specific risk assessment before initiating any experimental work.

References

- 1. N-Methyl-5-(trifluoromethyl)pyridin-2-amine [oakwoodchemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. synquestlabs.com [synquestlabs.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

The Ascendancy of Trifluoromethylpyridines in Modern Drug Discovery and Agrochemicals: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a privileged structure, imparting a unique and often advantageous set of physicochemical properties to parent molecules. This technical guide provides an in-depth exploration of the biological significance of trifluoromethylpyridines, delving into their impact on pharmacokinetics and pharmacodynamics, and their application in the development of novel therapeutic agents and crop protection products. The content herein is curated to provide actionable insights and detailed methodologies for professionals engaged in chemical research and development.

The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the lipophilicity, metabolic stability, and binding affinity of a molecule. When appended to a pyridine ring, a versatile nitrogen-containing heterocycle prevalent in numerous bioactive compounds, these effects are synergistically enhanced. This combination often leads to improved potency, selectivity, and pharmacokinetic profiles, making trifluoromethylpyridine derivatives highly sought-after in drug discovery and agrochemical design. This guide will summarize key quantitative data, provide detailed experimental protocols for assays relevant to the biological evaluation of these compounds, and present visual representations of key pathways and workflows to facilitate a deeper understanding of their biological significance.

Physicochemical Properties and Biological Impact

The introduction of a trifluoromethyl group onto a pyridine ring elicits several profound changes in molecular properties that are of high biological relevance:

-

Increased Lipophilicity: The -CF3 group enhances the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system and for ensuring the efficient uptake of agrochemicals by plants or pests.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer biological half-life and improved bioavailability.

-

Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target, as well as for fine-tuning the systemic transport of an agrochemical.

-

Enhanced Binding Affinity: The trifluoromethyl group can engage in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can significantly enhance the binding affinity and selectivity of a compound for its target protein.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows for the strategic modification of a molecule to improve its properties while maintaining its core binding interactions.

Applications in Drug Discovery

The advantageous properties of trifluoromethylpyridines have been leveraged in the development of a diverse array of therapeutic agents. A prominent area of application is in the field of oncology, particularly in the development of protein kinase inhibitors.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Several potent and selective kinase inhibitors incorporating the trifluoromethylpyridine moiety have been reported.

Table 1: Inhibitory Activity of Trifluoromethylpyridine-Containing Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |

| Bimiralisib (PQR309) | PI3Kα | 33 | A2058 (melanoma) | Not Specified | [1] |

| PI3Kβ | 661 | SKOV3 (ovarian) | Not Specified | [2] | |

| PI3Kδ | 451 | Lymphoma cell lines | Varies | [3] | |

| PI3Kγ | 708 | - | - | [1] | |

| mTOR | 89 | - | - | [1] | |

| Compound 5a | KDR | 68.9 | Not Specified | Not Specified | [4] |

IC50: Half maximal inhibitory concentration. KDR: Kinase insert Domain-containing Receptor (also known as VEGFR2). PI3K: Phosphoinositide 3-kinase. mTOR: mammalian Target of Rapamycin.

One notable example is Bimiralisib (PQR309) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor.[1][5] Its structure features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. The trifluoromethyl group in Bimiralisib is crucial for its potent and balanced inhibition of the PI3K and mTOR kinases.[2][3] The ability of Bimiralisib to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors and metastases.[2]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.

Applications in Agrochemicals

Trifluoromethylpyridines are integral components of many modern agrochemicals, including herbicides, insecticides, and fungicides. Their physicochemical properties contribute to enhanced efficacy, selectivity, and environmental stability.

Antibacterial and Fungicidal Activity

Bacterial and fungal diseases in plants can lead to significant crop losses. Trifluoromethylpyridine derivatives have demonstrated potent activity against a range of plant pathogens.

Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives

| Compound | Target Organism | EC50 (µg/mL) | Commercial Control | Control EC50 (µg/mL) | Reference |

| 6a | Ralstonia solanacearum | 26.2 | Thiodiazole copper | 97.2 | [6] |

| Xanthomonas axonopodis pv. citri | 10.11 | Thiodiazole copper | 35.3 | [6] | |

| 6q | Xanthomonas oryzae pv. oryzae | 7.2 | Bismerthiazol | 57.2 | [6] |

| F10 (sulfone) | Xanthomonas oryzae pv. oryzae | 83 | Thiodiazole copper | 97 | [7] |

| Bismerthiazol | 112 | [7] |

EC50: Half maximal effective concentration.

For instance, a series of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives has shown excellent in vitro activity against several phytopathogenic bacteria.[6] Compound 6a exhibited significantly better activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri than the commercial bactericide thiodiazole copper.[6] Similarly, compound 6q was found to be superior to bismerthiazol in inhibiting the growth of Xanthomonas oryzae pv. oryzae.[6] Another study on trifluoromethylpyridine amide derivatives containing sulfur moieties also revealed potent antibacterial activity, with the sulfone-containing compound F10 being more effective against Xanthomonas oryzae pv. oryzae than both thiodiazole copper and bismerthiazol.[7]

Insecticidal Activity

The search for new insecticides with novel modes of action is crucial to manage insect resistance and to develop more environmentally benign pest control strategies. Trifluoromethylpyridine-containing compounds have emerged as a promising class of insecticides. For example, a series of trifluoromethyl pyridine derivatives with a 1,3,4-oxadiazole moiety demonstrated significant insecticidal activity against Mythimna separata and Plutella xylostella.[8]

Table 3: Insecticidal Activity of Trifluoromethylpyridine Derivatives against Mythimna separata

| Compound | LC50 (mg L⁻¹) | Commercial Control | Control LC50 (mg L⁻¹) | Reference |

| E18 | 38.5 | Avermectin | 29.6 | [8] |

| E27 | 30.8 | Avermectin | 29.6 | [8] |

LC50: Lethal concentration for 50% of the test population.

Compounds E18 and E27 from this series showed LC50 values against Mythimna separata that were comparable to the commercial insecticide avermectin, highlighting their potential for development as new crop protection agents.[8]

Experimental Protocols

To facilitate further research and development of trifluoromethylpyridine-based compounds, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 value of a test compound against a specific protein kinase.

Materials:

-

Test compound (trifluoromethylpyridine derivative)

-

Recombinant protein kinase

-

Fluorescein-labeled peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., HEPES, MgCl2, DTT, Brij-35)

-

EDTA solution

-

TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-substrate antibody)

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in the kinase buffer to achieve the desired final assay concentrations.

-

Reagent Preparation:

-

Prepare a solution of the kinase in kinase buffer.

-

Prepare a solution of the fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

-

Assay Plate Setup:

-

Add the diluted test compound to the wells of a 384-well plate.

-

Add the kinase solution to all wells except the negative control wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the test compound to bind to the kinase.

-

Kinase Reaction: Initiate the reaction by adding the substrate/ATP solution to all wells.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding an EDTA solution to all wells.

-

Detection: Add the TR-FRET detection reagents (e.g., terbium-labeled antibody) to all wells.

-

Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., for the donor and acceptor fluorophores).

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the normalized data against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol describes a method for determining the half-maximal effective concentration (EC50) of a trifluoromethylpyridine derivative against a specific bacterial strain.

Materials:

-

Test compound

-

Bacterial strain (e.g., Xanthomonas oryzae pv. oryzae)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth)

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate until it reaches the logarithmic growth phase. Adjust the culture density to a standardized concentration (e.g., by measuring the optical density at 600 nm).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare a serial dilution in the growth medium in a 96-well plate.

-

Inoculation: Add the standardized bacterial culture to each well of the 96-well plate containing the compound dilutions. Include positive controls (bacteria in medium without compound) and negative controls (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a defined period (e.g., 18-24 hours).

-

Measurement of Bacterial Growth: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the OD of the negative control from all other readings.

-

Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and any appended functionalities. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For example, in the case of the insecticidal 1,3,4-oxadiazole derivatives, it was found that electron-withdrawing groups at the 2- and 4-positions of a terminal benzene ring could enhance insecticidal activity.[8] This suggests that electronic effects play a significant role in the interaction of these compounds with their biological target. Further systematic modifications of the trifluoromethylpyridine core and its substituents will undoubtedly lead to the discovery of new and improved bioactive agents.

Conclusion

Trifluoromethylpyridines represent a highly valuable class of chemical scaffolds with profound biological significance. Their unique physicochemical properties, conferred by the synergistic combination of a trifluoromethyl group and a pyridine ring, have led to the successful development of numerous marketed drugs and agrochemicals. The ability to modulate lipophilicity, enhance metabolic stability, and fine-tune electronic properties makes this motif a powerful tool in the hands of medicinal and agricultural chemists. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field, aiding in the rational design and development of the next generation of trifluoromethylpyridine-based bioactive compounds. As our understanding of the intricate interactions between these molecules and their biological targets continues to grow, the importance of the trifluoromethylpyridine scaffold in addressing pressing challenges in human health and food security is set to expand even further.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. protocols.io [protocols.io]

- 5. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

N-Methyl-6-(trifluoromethyl)pyridin-2-amine: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-6-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group is a well-established strategy in pharmaceutical development to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The aminopyridine scaffold itself is a prevalent motif in a wide range of biologically active compounds. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, potential biological activities, and relevant experimental protocols, with a focus on data from closely related analogs due to the limited specific information on the title compound.

Chemical Properties and Synthesis

This compound (CAS Number: 1242339-20-3) is a derivative of 2-amino-6-(trifluoromethyl)pyridine. While specific experimental data for this compound is scarce in publicly available literature, its synthesis can be postulated based on standard organic chemistry methodologies.

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound | 2-Amino-6-(trifluoromethyl)pyridine |

| CAS Number | 1242339-20-3 | 34486-24-3 |

| Molecular Formula | C₇H₇F₃N₂ | C₆H₅F₃N₂ |

| Molecular Weight | 176.14 g/mol | 162.11 g/mol [1] |

| Appearance | Not specified | Solid[1] |

| Melting Point | Not specified | 85-89 °C[1] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Experimental Protocols: Synthesis

A plausible synthetic route to this compound involves the N-methylation of its precursor, 2-amino-6-(trifluoromethyl)pyridine. Several general methods for the N-methylation of aminopyridines have been reported and can be adapted for this specific synthesis.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Detailed Methodology for N-methylation (General Protocol):

A general procedure for the N-methylation of a primary aminopyridine is as follows:

-

To a solution of the starting aminopyridine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.1-1.5 equivalents) like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding anion.

-

A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 equivalents), is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-methylated aminopyridine.

Note: This is a generalized protocol and the specific conditions (reagents, solvent, temperature, and reaction time) would need to be optimized for the synthesis of this compound.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found in the reviewed literature, the broader class of trifluoromethylpyridine and aminopyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3] The introduction of a trifluoromethyl group can significantly enhance the bioactivity of a molecule.[4]

Table 2: Reported Biological Activities of Structurally Related Aminopyridine Derivatives

| Compound Class | Biological Target/Activity | Reported IC₅₀/EC₅₀ Values | Reference |

| 6-(Trifluoromethyl)pyrimidin-2-amine derivatives | Toll-like receptor 8 (TLR8) modulators | IC₅₀ = 6.2 µM for the best-in-class modulator | [5] |

| 2-Aminopyridine derivatives | Cyclin-dependent kinase 9 (CDK9) and Histone deacetylase 1 (HDAC1) inhibitors | IC₅₀ = 88.4 nM (CDK9) and 168.9 nM (HDAC1) for compound 8e | [3] |

| 4-Aminopyridine | Voltage-gated potassium channel blocker | Not specified | [6] |

| 2-Aminopyridine derivatives | σ₂ Receptor Antagonists | High affinity for σ subtypes | [7] |

| Aminopyridine derivatives | BACE1 inhibitors | Weak inhibitory activity | [8] |

| Trifluoromethyl-substituted quinoline derivatives | Antimycobacterial activity | MIC = 3.13 µg/mL for the most effective compound | [9] |

Based on the activities of these related compounds, this compound could potentially be investigated for its activity as a:

-

Kinase inhibitor: The aminopyridine scaffold is a common feature in many kinase inhibitors.

-

Modulator of immune responses: As seen with TLR8 modulators, this compound could interact with components of the innate immune system.

-

Ion channel blocker: The aminopyridine core is known to interact with potassium channels.

-

Anticancer agent: Dual inhibition of targets like CDK9 and HDACs is a promising strategy in oncology.

Signaling Pathways

Given the potential for aminopyridine derivatives to act as kinase inhibitors and immunomodulators, a generalized signaling pathway diagram can be constructed to illustrate potential points of intervention.

Caption: Potential signaling pathways modulated by aminopyridine derivatives.

Conclusion

This compound represents an under-investigated molecule with significant potential for drug discovery, stemming from the established pharmacological importance of both the aminopyridine and trifluoromethylpyridine scaffolds. While direct experimental data for this specific compound is lacking, this review provides a framework for its synthesis and outlines promising avenues for biological investigation based on the activities of structurally related compounds. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile, which could lead to the development of novel therapeutic agents.

References

- 1. 2-Amino-6-(trifluoromethyl)pyridine 97 34486-24-3 [sigmaaldrich.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Advent and Ascent of Trifluoromethylpyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has profoundly impacted the fields of agrochemicals and pharmaceuticals. Trifluoromethylpyridines (TFMPs) are a class of compounds that have become indispensable building blocks in modern chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group. These properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, have led to the development of numerous commercially successful herbicides, insecticides, fungicides, and therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies of trifluoromethylpyridines, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in this dynamic field.

The Dawn of Trifluoromethylpyridines: A Historical Perspective

The journey of trifluoromethylpyridines began in the mid-20th century, building upon earlier work in organofluorine chemistry. A pivotal moment in the history of aromatic fluorine chemistry occurred in 1898 when Swarts first reported the synthesis of benzotrifluoride.[3] However, it was not until nearly half a century later that this chemistry was extended to heterocyclic systems.

In a landmark 1947 publication in Industrial & Engineering Chemistry, E. T. McBee, H. B. Hass, and E. M. Hodnett from Purdue University reported the first synthesis of a trifluoromethylpyridine.[4] Their pioneering work involved the chlorination and subsequent fluorination of picoline, a methylpyridine, laying the foundational methodology for accessing this critical class of compounds.[3]

The subsequent decades saw a burgeoning interest in TFMPs, particularly within the agrochemical industry. The early 1980s marked a significant acceleration in research and development, spurred by the commercialization of the first herbicide containing a TFMP moiety, fluazifop-butyl, by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[5][6] This discovery triggered a wave of innovation from companies like Dow Chemical and Monsanto, leading to a host of new agrochemicals with improved efficacy and selectivity.[3] The demand for key TFMP intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), grew substantially, driving the development of more efficient and scalable synthetic processes.[3][7]

Core Synthetic Strategies

The synthesis of trifluoromethylpyridines has evolved significantly since the initial report in 1947. Two primary strategies have emerged as the most industrially viable and widely practiced: the chlorine/fluorine exchange method and the cyclocondensation of trifluoromethyl-containing building blocks. A third, less common method involves the direct trifluoromethylation of a pyridine ring.[3]

Chlorine/Fluorine Exchange from Trichloromethylpyridines

This classical and industrially significant approach involves the initial chlorination of a methyl group on a pyridine ring to form a trichloromethylpyridine, followed by a halogen exchange reaction to introduce fluorine.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

This two-step process starts with the chlorination of 2-chloro-5-methylpyridine to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated.

Step 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

-

Materials: 2-chloro-5-methylpyridine, chlorine gas, antimony trichloride (catalyst).

-

Procedure:

-

Charge a reaction vessel with 2-chloro-5-methylpyridine.

-

Heat the vessel while stirring.

-

Introduce chlorine gas into the reactor.

-

Once the initial chlorination of the methyl group is complete, transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to a separate vessel for on-ring chlorination.

-

Add antimony trichloride as a catalyst and continue chlorination to introduce a second chlorine atom onto the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[8]

-

Step 2: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Materials: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF).

-

Procedure:

-

Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.

-

Introduce anhydrous hydrogen fluoride.

-

The reaction is typically carried out in the liquid phase under superatmospheric pressure.

-

After the reaction is complete, the mixture is subjected to washing, steam distillation, pH adjustment, and final purification by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[8]

-

A variation of this method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300 °C) over a transition metal-based catalyst, such as iron fluoride. This one-step process can provide good yields of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[3]

Cyclocondensation using Trifluoromethyl-Containing Building Blocks

This strategy involves the construction of the pyridine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group. This method offers a high degree of flexibility in accessing a wide range of substituted TFMPs.

Commonly used trifluoromethyl-containing building blocks include:

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-Trifluoroacetyl chloride

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one[3]

Experimental Protocol: Synthesis of a 4-Trifluoromethylpyridine Derivative

-

Materials: 1,1,1-trifluoro-4-alkoxy-3-alken-2-one, a 2-haloalkylnitrile, a metal reagent (e.g., zinc), an aprotic solvent, and a dehydrating/chlorinating agent (e.g., PX5 and/or HCl).

-

Procedure:

-

In an aprotic solvent, react the 1,1,1-trifluoro-4-alkoxy-3-alken-2-one with a 2-haloalkylnitrile in the presence of a metal reagent to form a p-carbonyl addition product (an allyl alcohol intermediate).

-

This intermediate can be directly reacted without isolation with a dehydrating and halogenating agent such as phosphorus pentachloride (PX5) and/or hydrogen chloride (HCl) to effect cyclization and aromatization to the corresponding 4-trifluoromethylpyridine derivative.

-

The final product is isolated and purified, often by vacuum distillation.[9]

-

Quantitative Data on Trifluoromethylpyridine Synthesis

The efficiency of trifluoromethylpyridine synthesis is highly dependent on the chosen method, substrate, and reaction conditions. The following tables summarize some reported quantitative data for key synthetic transformations.

Table 1: Simultaneous Vapor-Phase Synthesis of Trifluoromethylpyridines from Picolines and Lutidines [5]

| Substrate | Reaction Temp. (°C) | Products and Yields (GC Peak Area %) |

| CFB Phase | Empty Phase | |

| 3-Picoline | 335 | 320 |

| 3-Picoline | 380 | 380 |

| 2-Picoline | 350 | 350 |

| 4-Picoline | 350 | 350 |

| 2,3-Lutidine | 400 | 400 |

| 2,4-Lutidine | 400 | 400 |

Abbreviations: CFB - Catalyst Fluidized Bed; TF - Trifluoromethylpyridine; CTF - Chloro(trifluoromethyl)pyridine; DCTF - Dichloro(trifluoromethyl)pyridine.

Table 2: Selected Yields for the Synthesis of Halogenated Trifluoromethylpyridine Intermediates

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 3-Trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | Cl2, CCl4, UV irradiation, reflux, 8h | Major product | [10] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | HF, 180°C, 0.2 MPa, 5h | 94% | [1] |

| 2-Hydroxy-4-trifluoromethylpyridine | 2-Chloro-4-trifluoromethylpyridine | PCl5, DMF, rt, 5h, then vacuum distillation | 84.3% | [9] |

Spectroscopic Data of Key Trifluoromethylpyridines

The characterization of trifluoromethylpyridines relies heavily on modern spectroscopic techniques. The presence of the trifluoromethyl group gives rise to characteristic signals, particularly in 19F NMR spectroscopy.

Table 3: Representative Spectroscopic Data for Selected Trifluoromethylpyridines

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |

| 2-Methoxy-3-(trifluoromethyl)pyridine | 8.2 (d), 7.8 (d), 7.0 (t), 4.0 (s) | 163.4, 147.1, 139.6, 122.9 (q), 118.4, 117.9, 54.2 | Not reported | 1296 (C-N), 1271, 1015 (C-O-C) | Not reported | [11] |

| 4-(Trifluoromethyl)pyridine | 8.8 (d), 7.6 (d) | Not reported | Not reported | Not reported | Not reported | [12] |

| 2-(Trifluoromethyl)pyridine | Not reported | Not reported | -67.4 | Not reported | Not reported | [13] |

| N-(5-Chloro-2-pyridyl)triflimide | 8.58 (d), 7.90 (dd), 7.42 (d) | 149.3, 143.8, 139.3, 135.8, 126.2, 125.7, 121.4, 117.1, 112.8 | Not reported | 1570, 1460, 1230, 1215, 1125 | Not reported | [14] |

| 2-Chloro-4-trifluoromethylpyridine | Not reported | Not reported | -11.5 | Not reported | 181 (M+), 146, 69 | [9] |

Conclusion

The discovery of trifluoromethylpyridines in 1947 was a seminal event that has had a lasting and profound impact on the development of agrochemicals and pharmaceuticals. The early synthetic methodologies, primarily centered on the chlorine/fluorine exchange of picoline derivatives, have been refined and supplemented by alternative strategies like cyclocondensation, enabling the large-scale production of these vital chemical intermediates. The unique properties conferred by the trifluoromethyl group continue to make TFMPs a highly attractive scaffold for the design of novel bioactive molecules. This technical guide has provided a comprehensive overview of the history, synthesis, and characterization of these important compounds, with the aim of equipping researchers with the foundational knowledge to innovate further in this exciting area of chemistry.

References

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 10. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Methyl-6-(trifluoromethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the N-methylamino pyridine scaffold is a common motif in pharmacologically active compounds.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step sequence. The first step involves the nucleophilic aromatic substitution of 2-chloro-6-(trifluoromethyl)pyridine with ammonia to yield the intermediate, 2-amino-6-(trifluoromethyl)pyridine. The subsequent step is the selective mono-N-methylation of the primary amine to afford the final product.

Logical Workflow of the Synthesis

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine

This protocol describes the amination of 2-chloro-6-(trifluoromethyl)pyridine using aqueous ammonia in a high-pressure reactor. The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution.

Reaction Scheme:

Caption: Amination of 2-chloro-6-(trifluoromethyl)pyridine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-6-(trifluoromethyl)pyridine | 181.54 | 10.0 g | 55.08 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 100 mL | ~1480 |

| Dioxane | 88.11 | 50 mL | - |

Equipment:

-

High-pressure stainless-steel autoclave with a magnetic stirrer and temperature controller

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a high-pressure autoclave, add 2-chloro-6-(trifluoromethyl)pyridine (10.0 g, 55.08 mmol) and dioxane (50 mL).

-

Cool the mixture in an ice bath and slowly add aqueous ammonia (100 mL).

-

Seal the autoclave and heat the reaction mixture to 150°C with vigorous stirring.

-

Maintain the temperature and stirring for 12 hours. The internal pressure will increase during the reaction.

-

After 12 hours, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure to remove the dioxane and excess ammonia.

-

To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-6-(trifluoromethyl)pyridine as a solid.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC/NMR) |

| 2-Amino-6-(trifluoromethyl)pyridine | 8.93 | 7.1 - 8.0 | 80 - 90 | >97% |

Step 2: N-Methylation of 2-Amino-6-(trifluoromethyl)pyridine

This protocol details the selective mono-N-methylation of 2-amino-6-(trifluoromethyl)pyridine using sodium hydride and methyl iodide. The use of a strong base deprotonates the primary amine, and careful control of the stoichiometry of the methylating agent favors the formation of the secondary amine.

Reaction Scheme:

Caption: N-Methylation of 2-amino-6-(trifluoromethyl)pyridine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-6-(trifluoromethyl)pyridine | 162.11 | 5.0 g | 30.84 |

| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 1.36 g | 33.92 |

| Methyl Iodide | 141.94 | 2.1 mL (4.78 g) | 33.68 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert gas (Argon or Nitrogen) supply

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

Wash the sodium hydride (1.36 g) with anhydrous hexanes to remove the mineral oil and suspend the washed sodium hydride in anhydrous THF (50 mL) in the reaction flask.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-amino-6-(trifluoromethyl)pyridine (5.0 g, 30.84 mmol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension under an inert atmosphere.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C.

-

Add methyl iodide (2.1 mL, 33.68 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0°C.

-

Add more water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC/NMR) |

| This compound | 5.43 | 3.8 - 4.6 | 70 - 85 | >98% |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

The amination step involves high pressure and temperature; use an appropriate autoclave and follow all safety guidelines for high-pressure reactions.

-

Sodium hydride is a flammable solid and reacts violently with water, releasing hydrogen gas. Handle with extreme care under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.

Application Notes and Protocol for N-methylation of 2-amino-6-(trifluoromethyl)pyridine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-methylation of 2-amino-6-(trifluoromethyl)pyridine, a key transformation in the synthesis of various pharmacologically active compounds. The presence of an N-methyl group can significantly alter the physicochemical and biological properties of the parent molecule, impacting its potency, selectivity, and metabolic stability. Herein, we describe a robust and efficient method for this conversion using sodium hydride and methyl iodide. Alternative methods, including reductive amination and the use of dimethyl carbonate, are also discussed.

Introduction

The introduction of a methyl group to the amino function of 2-amino-6-(trifluoromethyl)pyridine yields 2-(methylamino)-6-(trifluoromethyl)pyridine. The trifluoromethyl group at the 6-position renders the pyridine ring electron-deficient, which influences the reactivity of the 2-amino group. This protocol outlines a common and effective method for the selective N-methylation of the exocyclic amino group. The procedure involves the deprotonation of the amino group with a strong base, such as sodium hydride, followed by nucleophilic attack on an electrophilic methyl source, like methyl iodide.

Comparative Data of N-Methylation Methods